2,6-Diciclopropilpirimidin-4-amina

Descripción general

Descripción

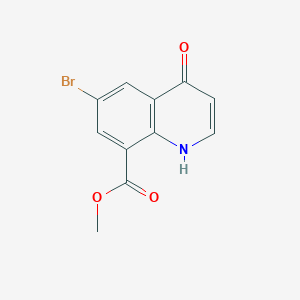

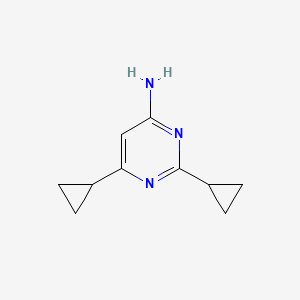

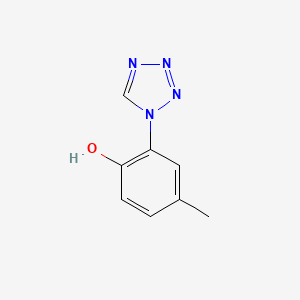

2,6-Dicyclopropylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,6-Dicyclopropylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dicyclopropylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividades Antiinflamatorias

Las pirimidinas, incluida la 2,6-Diciclopropilpirimidin-4-amina, se ha encontrado que tienen efectos antiinflamatorios. Estos efectos se atribuyen a su respuesta inhibitoria contra la expresión y las actividades de ciertos mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .

Propiedades Antimicrobianas

Se ha informado que los derivados de pirimidina exhiben propiedades antimicrobianas. Esto los hace potencialmente útiles en el desarrollo de nuevos fármacos antimicrobianos .

Aplicaciones Antifúngicas

Además de sus propiedades antimicrobianas, las pirimidinas también tienen propiedades antifúngicas. Esto los hace potencialmente útiles en el tratamiento de infecciones fúngicas .

Aplicaciones Anticancerígenas

Se ha encontrado que las pirimidinas tienen propiedades anticancerígenas. Por ejemplo, ciertos medicamentos basados en pirimidina se han establecido como tratamientos para la leucemia .

Propiedades Antihipertensivas

Se ha informado que las pirimidinas tienen propiedades antihipertensivas, lo que las hace potencialmente útiles en el tratamiento de la presión arterial alta .

Aplicaciones Antidiabéticas

Se ha informado que las pirimidinas tienen propiedades antidiabéticas. Esto los hace potencialmente útiles en el tratamiento de la diabetes .

Safety and Hazards

The safety data sheet for a similar compound, 2-amino-4,6-dimethylpyrimidine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Direcciones Futuras

While specific future directions for 2,6-Dicyclopropylpyrimidin-4-amine are not mentioned in the available literature, research into pyrimidine derivatives is ongoing due to their potential pharmacological effects . Further studies could focus on the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .

Mecanismo De Acción

Target of Action

Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have been shown to inhibit aurora kinase a (aurka), a protein that plays a crucial role in cell division .

Mode of Action

Similar compounds have been shown to inhibit aurka activity, reducing phosphorylation of aurka at thr283 .

Biochemical Pathways

Inhibition of aurka can affect cell cycle progression, particularly the transition from g2 to m phase .

Result of Action

Similar compounds have been shown to cause the accumulation of cells in the g2/m phase of the cell cycle and trigger the cleavages of caspase-3, caspase-7, and poly (adp-ribose) polymerase, indicating the induction of apoptosis .

Análisis Bioquímico

Biochemical Properties

2,6-Dicyclopropylpyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, 2,6-Dicyclopropylpyrimidin-4-amine can bind to specific receptors on the cell surface, altering their conformation and activity .

Cellular Effects

The effects of 2,6-Dicyclopropylpyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 2,6-Dicyclopropylpyrimidin-4-amine can alter the expression of genes involved in cell cycle regulation, leading to changes in cell growth and division . Its impact on cellular metabolism includes the modulation of metabolic enzymes, which can affect the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2,6-Dicyclopropylpyrimidin-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, 2,6-Dicyclopropylpyrimidin-4-amine can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are critical for understanding the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

The effects of 2,6-Dicyclopropylpyrimidin-4-amine can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 2,6-Dicyclopropylpyrimidin-4-amine has been observed to cause changes in cellular function, including alterations in cell viability and proliferation . These temporal effects are crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2,6-Dicyclopropylpyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2,6-Dicyclopropylpyrimidin-4-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

2,6-Dicyclopropylpyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo.

Transport and Distribution

The transport and distribution of 2,6-Dicyclopropylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, 2,6-Dicyclopropylpyrimidin-4-amine can bind to plasma proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are important for understanding the compound’s pharmacodynamics and pharmacokinetics.

Subcellular Localization

The subcellular localization of 2,6-Dicyclopropylpyrimidin-4-amine is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its targeting signals and post-translational modifications . For example, it has been observed to accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and biological effects.

Propiedades

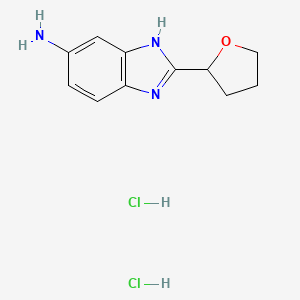

IUPAC Name |

2,6-dicyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-9-5-8(6-1-2-6)12-10(13-9)7-3-4-7/h5-7H,1-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOZKPDHMMSULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B1463066.png)

![4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1463070.png)

![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)

![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)

![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)